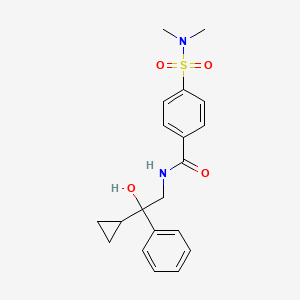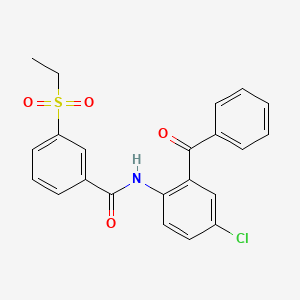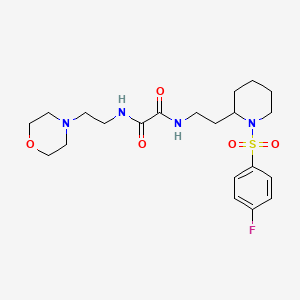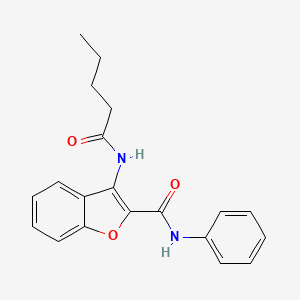
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(N,N-dimethylsulfamoyl)benzamide, commonly known as CPHPC, is a small molecule drug that has been studied for its potential use in treating amyloidosis, a group of diseases characterized by the buildup of abnormal protein deposits in various tissues and organs.
Applications De Recherche Scientifique
Metabolism and Enzyme Inhibition
Identification of Enzymes Involved in Metabolic Pathways
Metabolic studies on similar compounds, like the novel antidepressant Lu AA21004, have identified key enzymes involved in their oxidative metabolism. These studies reveal the involvement of cytochrome P450 enzymes in the metabolism of these compounds, providing insight into their metabolic pathways and potential interactions with other drugs (Hvenegaard et al., 2012).
Anticancer and Antiproliferative Activity
Induction of Apoptosis in Cancer Cell Lines
Research into substituted benzamides has shown that certain derivatives can induce apoptosis in cancer cell lines, such as melanoma, by reducing proliferation and activating apoptotic markers. This highlights their potential as therapeutic agents in cancer treatment (Imramovský et al., 2013).
Antifungal Activity
Novel Derivatives with Antifungal Properties
The synthesis and evaluation of novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated significant antifungal activity against phytopathogenic fungi and yeasts. These findings suggest their potential use in developing new antifungal treatments (Ienascu et al., 2018).
Molecular Docking and Theoretical Studies
Molecular Docking and Density Functional Theory (DFT) Calculations
Studies involving molecular docking and DFT calculations on benzene sulfonamide derivatives have provided insights into their potential interactions with biological targets, such as enzymes involved in disease pathways. These studies help in understanding the molecular basis of their activity and optimizing their therapeutic potential (Fahim & Shalaby, 2019).
Material Science Applications
Synthesis and Properties of Polyimides
Research into polyamic acids and polyimides using various diamine monomers, including those related to the compound of interest, has explored their thermal, mechanical, and optical properties. These materials are studied for their potential applications in electronics, coatings, and advanced materials due to their exceptional stability and performance characteristics (Jeon et al., 2022).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(2)27(25,26)18-12-8-15(9-13-18)19(23)21-14-20(24,17-10-11-17)16-6-4-3-5-7-16/h3-9,12-13,17,24H,10-11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSLAYXPKFJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2721460.png)
![1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione](/img/structure/B2721462.png)




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2721473.png)
![8-(3-chloro-4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721474.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2721475.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2721477.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2721478.png)

![1-Methyl-3-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2721480.png)